molecular formula C18H22N2O2 B1398311 Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate CAS No. 1220036-15-6

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate

Cat. No.: B1398311
CAS No.: 1220036-15-6
M. Wt: 298.4 g/mol
InChI Key: FKFQBMVVONMOEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a benzyl(ethyl)amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group is further reacted with benzyl chloride and ethylamine to introduce the benzyl(ethyl)amino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like benzyl chloride and ethylamine are used for introducing the benzyl(ethyl)amino group.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the benzyl(ethyl)amino group.

    Ethyl 3-amino-4-methylbenzoate: Similar structure but has a methyl group instead of the benzyl(ethyl)amino group.

Uniqueness: Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate is unique due to the presence of both the amino and benzyl(ethyl)amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-20(13-14-8-6-5-7-9-14)17-11-10-15(12-16(17)19)18(21)22-4-2/h5-12H,3-4,13,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQBMVVONMOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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